7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline
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Overview
Description
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a chemical compound with the molecular formula C16H20BrN3O4. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline typically involves the bromination of a quinazoline precursor followed by the introduction of the di-t-butoxycarbonylamino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of different quinazoline derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Quinazoline derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Molecular docking studies and molecular dynamics simulations have shown that the compound forms hydrogen bonds and π-cation interactions with key residues in target proteins, stabilizing the protein-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazoline: A precursor in the synthesis of various quinazoline derivatives.
4-Bromoquinazoline: Another brominated quinazoline derivative with different substitution patterns.
2-(Di-t-butoxycarbonylamino)quinazoline: A similar compound without the bromine atom.
Uniqueness
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is unique due to the presence of both the bromine atom and the di-t-butoxycarbonylamino group. This combination enhances its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of biologically active compounds.
Properties
IUPAC Name |
tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLBDUAXARQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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